(S)-benzyl 1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl(methyl)carbamate
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Overview
Description
Benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a complex structure with an indole nucleus, a pyrrolidine ring, and a carbamate group, making it a unique and interesting molecule for scientific research.
Preparation Methods
Chemical Reactions Analysis
Benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted indole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . Major products formed from these reactions include indole-3-carboxylic acid derivatives, amines, and substituted indoles .
Scientific Research Applications
Benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The pyrrolidine ring and carbamate group may also contribute to the compound’s activity by enhancing its binding affinity and stability .
Comparison with Similar Compounds
Benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with similar indole nucleus but different biological activities.
Indole-3-carboxylic acid: An oxidation product of indole with distinct chemical properties.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Compounds with similar indole and carbamate structures but different substituents and biological activities.
The uniqueness of benzyl N-[1-(1H-indol-3-yl)-3-(pyrrolidin-1-yl)propan-2-yl]-N-methylcarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
benzyl N-[1-(1H-indol-3-yl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-26(24(28)29-18-19-9-3-2-4-10-19)21(17-27-13-7-8-14-27)15-20-16-25-23-12-6-5-11-22(20)23/h2-6,9-12,16,21,25H,7-8,13-15,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHTTWOEJXZVKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CNC2=CC=CC=C21)CN3CCCC3)C(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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